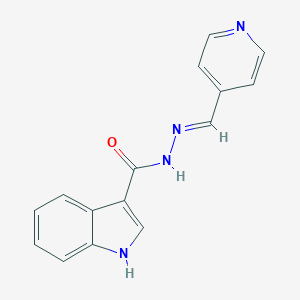
1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a 2-methyl-3-nitrophenyl group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylpiperazine with 2-methyl-3-nitrobenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes, which can provide insights into its biological activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties can be leveraged to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a chloro group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-16(6-3-7-17(13)22(24)25)18(23)21-10-8-20(9-11-21)15-5-2-4-14(19)12-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
ZNTGMLBXAKPZMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-METHOXYPHENYL)-N-(4-{4-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE](/img/structure/B337093.png)
![N'-[(Z)-indol-3-ylidenemethyl]benzenesulfonohydrazide](/img/structure/B337094.png)
![N'~1~,N'~4~-bis[1-(2-thienyl)ethylidene]terephthalohydrazide](/img/structure/B337096.png)
![2-(2-bromophenoxy)-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}propanohydrazide](/img/structure/B337097.png)

![N'-[(1E)-1-(1-oxonaphthalen-2-ylidene)ethyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B337101.png)
![2-{4-nitrophenoxy}-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B337102.png)

![5-methyl-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B337104.png)
![2-(benzotriazol-1-yl)-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B337108.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-pyridin-2-ylsulfanylacetohydrazide](/img/structure/B337109.png)
![N'-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B337110.png)
![2-(2-tert-butylphenoxy)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B337111.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B337113.png)
